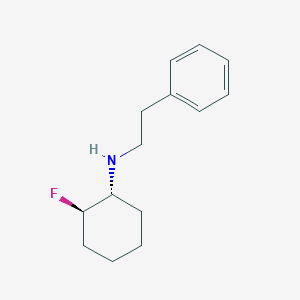

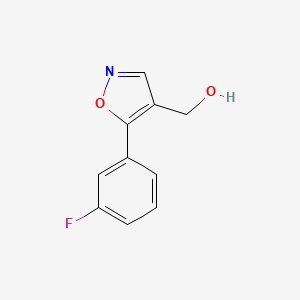

(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine

Overview

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a discussion of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis

This would involve a discussion of any known reactions that the compound undergoes, including the reaction conditions and products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Chiral Derivatization Agents

The compound and its related enantiomers have been explored for their potential as chiral derivatizing agents. For instance, the synthesis and characterization of 2-fluoro-2-phenyl-1-aminoethane from styrene, and the separation of its enantiomers have been studied. These enantiomers, due to their distinct configurations, have been utilized as chiral derivatizing agents, aiding in the distinction of amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).

Photochemical Properties

Research has delved into the photochemical properties of compounds containing amino-linked bichromophoric anthracenes. Such studies are crucial for understanding the spectral and photochemical behaviors of these compounds, which have implications in fields such as photopharmacology and the development of photo-responsive materials (Mori & Maeda, 1997).

Nucleophilic Substitution Reactions

The reactivity of similar fluorinated compounds with aromatic amines has been examined, highlighting the influence of fluorination on the reaction kinetics and mechanisms. Such studies contribute to a deeper understanding of nucleophilic substitution reactions, which are fundamental in organic synthesis and medicinal chemistry (Rappoport & Ta-Shma, 1971).

Asymmetric Synthesis

The compound's derivatives have been utilized in asymmetric synthesis, such as the synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine. These syntheses are integral to the production of optically active compounds, which have significant applications in drug development and catalysis (Savoia, Grilli, & Gualandi, 2010).

Catalytic Activity

Studies have also focused on the catalytic activities of derivatives of this compound, particularly in the context of gold(I) catalysis. Such research contributes to the field of homogeneous catalysis, providing insights into the design of efficient and selective catalysts for various organic transformations (Zeng et al., 2009).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the scientific literature or a trusted database. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubChem, ChemSpider, and others can provide a wealth of information on many compounds.

properties

IUPAC Name |

(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBPTYDGJAQEDC-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)

![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)

![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)